![molecular formula C8H4FNO4 B12947578 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the carboxylic acid group imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-aminobenzoic acid with phosgene or a phosgene equivalent to form the benzoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker in fluorine-19 nuclear magnetic resonance (NMR) studies, providing insights into biological processes at the molecular level.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
- 5-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid is unique due to the position of the fluorine atom and the carboxylic acid group. These structural features can significantly influence its chemical reactivity and biological activity. For instance, the position of the fluorine atom can affect the compound’s electronic properties, while the carboxylic acid group can impact its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H4FNO4 |
|---|---|
Poids moléculaire |
197.12 g/mol |
Nom IUPAC |
5-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)10-8(13)14-6/h1-2H,(H,10,13)(H,11,12) |
Clé InChI |
CNISLUBKXRBUAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(=O)O)OC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)
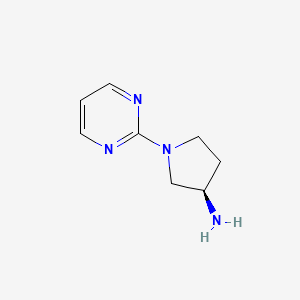
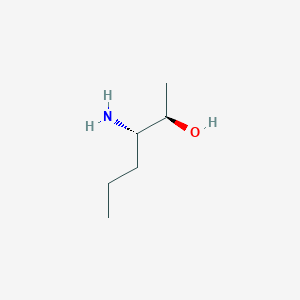
![5-(tert-Butyl) 3-ethyl 4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12947509.png)
![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)
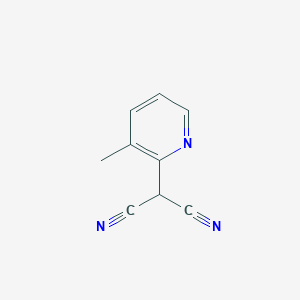
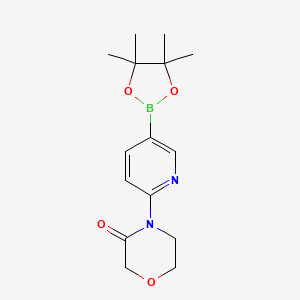



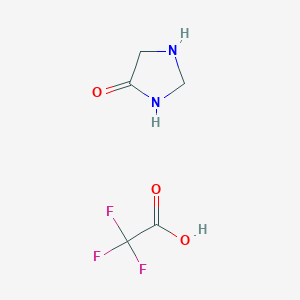
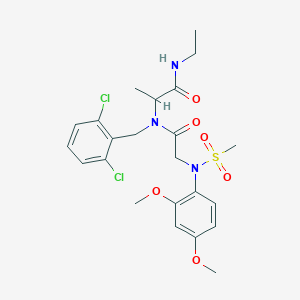
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)
